molecular formula C30H28BF4N B2562070 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate CAS No. 88125-57-9

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate

Cat. No.: B2562070
CAS No.: 88125-57-9
M. Wt: 489.36
InChI Key: YSYIJVOAYCJFHP-UHFFFAOYSA-N
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Description

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate is a cationic acridinium salt characterized by a fused dibenzoacridinium core substituted with a phenyl group at position 7 and a propyl chain at position 12. The tetrafluoroborate (BF₄⁻) anion balances the charge, ensuring solubility in polar aprotic solvents such as dichloromethane or acetonitrile . This compound is synthesized via alkylation of a dibenzoxanthylium precursor with a primary amine, followed by anion exchange with tetrafluoroboric acid . Its extended π-conjugated system and redox-active acridinium core make it a promising candidate for photoredox catalysis, particularly in reactions involving radical intermediates .

Properties

IUPAC Name

13-phenyl-2-propyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N.BF4/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)5/h3-15H,2,16-20H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYIJVOAYCJFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Core: The initial step involves the synthesis of the acridine core through a cyclization reaction. This can be achieved by reacting a suitable diphenylamine derivative with a propyl halide under basic conditions.

    Phenyl Substitution: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where the acridine core reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Formation of the Tetrahydrodibenzo[c,h] Structure: This step involves hydrogenation of the acridine core to form the tetrahydrodibenzo structure. This can be done using a hydrogenation catalyst such as palladium on carbon.

    Formation of the Acridinium Salt: The final step involves the quaternization of the nitrogen atom in the acridine core with tetrafluoroboric acid, resulting in the formation of the acridinium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the acridine core, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the acridinium salt back to the acridine form, often using reducing agents like sodium borohydride.

    Substitution: The phenyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxide derivatives of the acridinium salt.

    Reduction: Acridine derivatives.

    Substitution: Various substituted acridinium salts depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate is used as a photoredox catalyst due to its ability to absorb light and facilitate redox reactions. It is also studied for its electrochemical properties, making it useful in the development of organic electronic devices.

Biology

In biological research, this compound is explored for its potential as a fluorescent probe. Its unique photophysical properties allow it to be used in imaging techniques to study cellular processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, particularly in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells.

Industry

In industrial applications, the compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its stable luminescent properties.

Mechanism of Action

The mechanism of action of 7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate involves its ability to absorb light and undergo photoinduced electron transfer. This process generates reactive intermediates that can participate in various chemical reactions. In biological systems, the compound can generate reactive oxygen species that induce cell damage, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Structural and Substituent Effects

Acridinium salts vary in catalytic efficiency based on substituents and counteranions. Key comparisons include:

Compound Name Substituents (Positions) Anion Key Properties Reference
7-Phenyl-14-propyl-dibenzoacridinium BF₄⁻ Phenyl (C7), Propyl (C14) BF₄⁻ Enhanced stability due to propyl steric hindrance; moderate catalytic activity
9-Mesityl-10-methylacridinium BF₄⁻ Mesityl (C9), Methyl (C10) BF₄⁻ Lower yield (52%) in photoredox reactions vs. perchlorate analogs
t-BuMesAcrPh (4) Mesityl (C9), tert-Butyl (C3,6) BF₄⁻ High catalytic yield (82%) in amination; solubility in EtOAc/MeCN mixtures
N-Me-9-Mesityl Acridinium BF₄⁻ Mesityl (C9), Methyl (N) BF₄⁻ Optimized for HAT photocatalysis; spectral alignment with perchlorate salts

Key Findings :

  • Propyl vs. Alkyl Groups : The propyl group in the target compound provides steric protection against nucleophilic degradation, improving stability compared to unsubstituted analogs .
  • In contrast, the phenyl group in the target compound offers moderate electron-withdrawing effects, limiting its efficiency in certain reactions .
Anion Effects

The counteranion significantly impacts solubility and reactivity:

Anion Solubility Catalytic Yield (Representative Reaction) Stability Reference
BF₄⁻ High in CH₂Cl₂ 52% (allylic carboxylation) Stable at RT
ClO₄⁻ Moderate 82% (same reaction) Sensitive to traces
PF₆⁻ Low 68% (C–H arylation) High thermal stability

Key Findings :

  • BF₄⁻ vs. ClO₄⁻ : While ClO₄⁻ salts (e.g., acridinium perchlorate 4a) exhibit superior yields in dehydrogenative reactions (82% vs. 52% for BF₄⁻ salts), trace chloride impurities in ClO₄⁻ may artificially enhance reactivity .
  • BF₄⁻ Advantages: Tetrafluoroborate salts are preferred for their non-coordinating nature and compatibility with radical intermediates, as seen in CH₂Cl₂-based reactions .
Catalytic Performance

The target compound’s performance in photoredox catalysis is benchmarked below:

Reaction Type Target Compound Yield Comparable Compound (Yield) Conditions Reference
Allylic carboxylation 52% 9-Mesityl-10-methylacridinium BF₄⁻ (52%) CH₂Cl₂, visible light
Decarboxylative amination Not reported t-BuMesAcrPh BF₄⁻ (82%) EtOAc/MeCN, 450 nm
C–H arylation Not reported 9-Phenyl-N-methylacridinium PF₆⁻ (80%) MeCN, blue LED

Key Findings :

  • The target compound’s moderate yield in allylic carboxylation aligns with other BF₄⁻ salts but lags behind ClO₄⁻ analogs .

Biological Activity

7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate (CAS No. 88125-57-9) is a synthetic compound belonging to the class of acridinium salts. This compound has garnered interest in various fields, particularly in medicinal chemistry and photochemistry due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C30H28BF4NC_{30}H_{28}BF_4N, with a molecular weight of approximately 489.35 g/mol. The compound features a complex dibenzo structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC30H28BF4NC_{30}H_{28}BF_4N
Molecular Weight489.35 g/mol
CAS Number88125-57-9

Antimicrobial Properties

Research indicates that acridinium derivatives exhibit significant antimicrobial activity. A study by Smith et al. (2023) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is likely related to the disruption of bacterial cell membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound possesses notable antiproliferative effects. In particular, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.

Cell LineIC50 (µM)Reference
MCF-712.5Smith et al. (2023)
A54915.3Smith et al. (2023)

Photodynamic Activity

The photodynamic properties of acridinium compounds have been explored for their potential use in phototherapy. When exposed to light at specific wavelengths, these compounds can generate reactive oxygen species (ROS), which are effective in inducing apoptosis in targeted cells. A study highlighted that the tetrafluoroborate salt exhibited enhanced singlet oxygen generation compared to other derivatives.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against standard bacterial strains.
    • Results : Zones of inhibition were observed ranging from 15 mm to 25 mm depending on the concentration used.
  • Case Study on Cytotoxic Effects :
    • Objective : To assess the cytotoxic effects on MCF-7 and A549 cell lines.
    • Method : MTT assay for cell viability.
    • Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

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